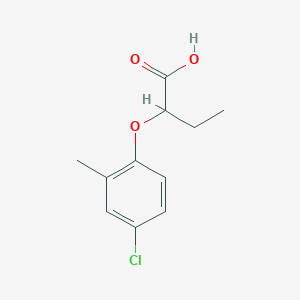
2-(4-Chloro-2-methylphenoxy)butanoic acid
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4 . It has a role as a xenobiotic, an environmental contaminant, and a phenoxy herbicide .
Molecular Structure Analysis
The molecular formula of 2-(4-Chloro-2-methylphenoxy)butanoic acid is C11H13ClO3 . The InChI code is 1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
In susceptible plants, 2-(4-Chloro-2-methylphenoxy)butanoic acid undergoes beta-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .Physical And Chemical Properties Analysis
The compound has a melting point of 101 °C and a vapour pressure of 5.77 ×10-2 mPa at 20 °C . The partition coefficient (n-octanol and water) is logP >2.37 at pH 5, 1.32 at pH 7, and -0.17 at pH 9 . The solubility in water is 0.11 g/l at pH 5, 4.4 g/l at pH 7, and 444 g/l at pH 9, all at 20 °C .Applications De Recherche Scientifique
Herbicide Use in Agriculture
This compound is commonly known as MCPB and is used as a phenoxybutyric herbicide. It’s registered in the United States for use on pea crops before flowering, for post-emergence control of broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
Environmental Degradation Studies
Research has been conducted to understand the degradation of MCPB in the environment. Studies involve characterizing bacterial cultures that can degrade MCPB and determining the phenolic compounds released during its breakdown .
Medical Research
MCPB has been studied for its specific function as a nuclear hormone receptor. Steroid hormones and their receptors are involved in regulating eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Toxicological Studies
The compound has been evaluated for its acute toxicity levels. It has low to moderate acute toxicity with kidney and liver effects as the main hazard concerns .
Spectroscopic Analysis
There has been research into the molecular structure activity investigation and spectroscopic analysis of MCPB using computational methods to understand its biological properties .
Antitumor Activity
A chloro-substituted analog of creasin based on MCPB exhibited pronounced antitumor activity in studies, indicating potential medical applications beyond its herbicidal use .
Mécanisme D'action
Target of Action
2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It primarily targets broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
Mode of Action
MCPB acts by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding alters the transcription of certain genes, affecting cellular proliferation and differentiation in target tissues .
Biochemical Pathways
In susceptible plants, MCPB undergoes beta-oxidation to MCPA . MCPA is then degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This metabolic pathway disrupts the normal functioning of the plant, leading to its death.
Pharmacokinetics
The pharmacokinetic properties of MCPB include its absorption, distribution, metabolism, and excretion (ADME). Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .
Result of Action
The primary result of MCPB’s action is the control of broadleaf weeds in agricultural settings . It has low to moderate acute toxicity, with kidney and liver effects being the main hazard concerns .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MCPB. The compound is chemically very stable and resistant to hydrolysis at pH 5-9 . It is also stable to sunlight, and its solutions degrade with a half-life of 2.2 days . The duration of residual activity in soil is approximately 6 weeks . These properties allow MCPB to remain effective in various environmental conditions.
Safety and Hazards
Orientations Futures
While the specific future directions for this compound are not mentioned in the search results, it is worth noting that it is currently registered for use on pea crops before flowering, for post-emergence control of broadleaf annual and perennial weeds . As with all herbicides, ongoing research into its environmental impact, safety, and effectiveness is likely.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMOTDXEGIBMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874195 | |
| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25204-89-1 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




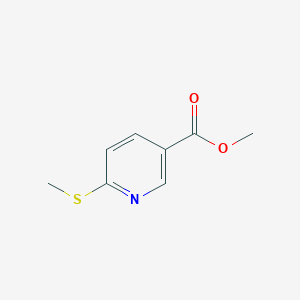

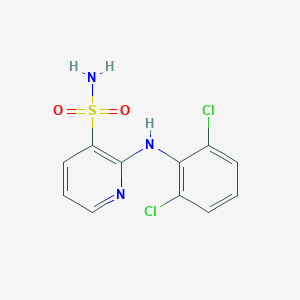
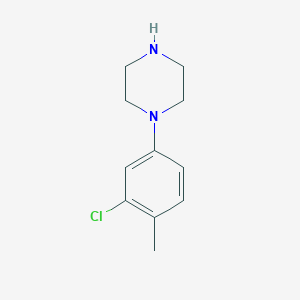
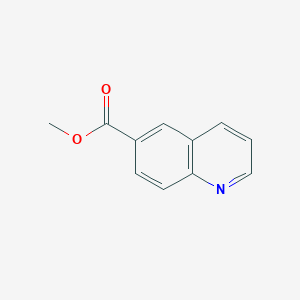
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

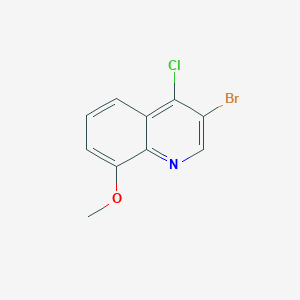
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
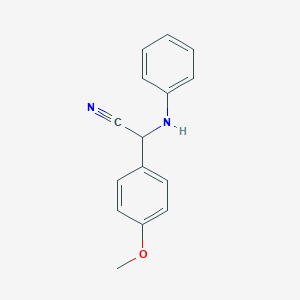
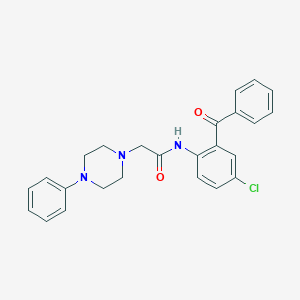
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)